Ji-101

Catalog No.
S548154
CAS No.
900573-88-8
M.F
C22H20BrN5O2
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ji-101

CAS Number

900573-88-8

Product Name

Ji-101

IUPAC Name

1-[1-[(2-amino-4-pyridinyl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea

Molecular Formula

C22H20BrN5O2

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29)

InChI Key

ZXBFYBLSJMEBEP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl)-3-(5-bromo-2-methoxyphenyl)urea, JI 101, JI-101, JI101 cpd

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N

The exact mass of the compound Urea, N-(1-((2-amino-4-pyridinyl)methyl)-1H-indol-4-yl)-N'-(5-bromo-2-methoxyphenyl)- is 465.08004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JI-101 is an orally active, small-molecule receptor tyrosine kinase (RTK) inhibitor characterized by its simultaneous targeting of VEGFR2, PDGFRβ, and EphB4 . Unlike conventional angiogenesis inhibitors, JI-101 integrates EphB4 blockade, a critical regulator of tumor-vascular interactions and maturation. For procurement and material selection, JI-101 presents a highly permeable, non-P-gp substrate profile with robust metabolic stability across mammalian liver microsomes [1]. Its distinct physicochemical properties, including high oral bioavailability and preferential lung tissue distribution, make it an essential tool compound for advanced in vivo models targeting refractory angiogenesis and specific metastatic niches [1].

Substituting JI-101 with standard broad-spectrum RTK inhibitors, such as sunitinib or sorafenib, fundamentally alters the experimental mechanism of action. While sunitinib effectively blocks VEGFR2 and PDGFRβ, it lacks activity against EphB4, leaving EphB4-driven tumor survival and vascular stabilization pathways intact . Furthermore, generic multi-kinase inhibitors often exhibit different pharmacokinetic liabilities, including varying P-gp efflux ratios and tissue distribution profiles. Utilizing JI-101 ensures precise, simultaneous blockade of the VEGFR2/PDGFRβ/EphB4 triad, which is essential for models requiring complete disruption of both neoangiogenesis and endothelial cell maturation without the off-target EGFR/HER2 toxicities seen in other EphB4-active agents .

Unique EphB4 Kinase Inhibition Profile

In vitro kinase assays demonstrate that JI-101 inhibits EphB4 with an IC50 of 5–10 nM, in addition to potent activity against VEGFR2 (IC50 ≈ 20–30 nM) and PDGFRβ (IC50 ≈ 10–20 nM) . In contrast, benchmark angiogenesis inhibitors like sunitinib and sorafenib exhibit no significant inhibitory activity against EphB4 . This unique triple-target profile allows JI-101 to disrupt both the formation of new blood vessels and the stabilization of tumor vasculature simultaneously.

Evidence DimensionEphB4 Kinase Inhibition (IC50)
Target Compound DataJI-101: 5–10 nM
Comparator Or BaselineSunitinib / Sorafenib: No significant EphB4 inhibition
Quantified DifferenceAbsolute inclusion of EphB4 targeting in JI-101 vs. baseline RTK inhibitors
ConditionsIn vitro biochemical kinase activity assays

Procurement of JI-101 is necessary for assays requiring the simultaneous blockade of VEGF/PDGF-driven angiogenesis and EphB4-mediated vascular stabilization.

Formulation Compatibility and Oral Dosing Reproducibility

Pharmacokinetic evaluations reveal that JI-101 achieves a robust oral bioavailability of 55% in mammalian models [1]. Crucially for formulation scientists, permeability assessments confirm that JI-101 is highly permeable and is not a substrate for P-glycoprotein (P-gp) efflux pumps [1]. This contrasts favorably with standard kinase inhibitors (e.g., sorafenib) that suffer from P-gp-mediated efflux, which complicates lipid-based or nanoparticle formulation efforts due to variable intestinal absorption .

Evidence DimensionOral Bioavailability and P-gp Substrate Status
Target Compound Data55% oral bioavailability; Non-P-gp substrate
Comparator Or BaselineStandard RTK inhibitors (e.g., Sorafenib): Variable bioavailability, subject to P-gp efflux
Quantified DifferenceGuaranteed high permeability without P-gp-mediated efflux limitations
ConditionsIn vivo pharmacokinetic assessment and in vitro permeability assays

Ensures highly reproducible systemic exposure in oral dosing models and simplifies the development of advanced oral formulations.

In Vivo Reproducibility via High Metabolic Stability

JI-101 demonstrates exceptional metabolic stability across preclinical and human liver microsomes, with only 3.03% to 3.95% of the compound metabolized across tested species . This high stability results in a highly reproducible pharmacokinetic profile with a predictable intravenous clearance rate of 13.0 ± 2.62 mL/min/kg [1]. This provides a distinct advantage for laboratory workflows over more rapidly cleared analogs that require complex continuous infusion setups to maintain therapeutic plasma levels [1].

Evidence DimensionMicrosomal Metabolism Rate
Target Compound Data3.03% - 3.95% metabolized
Comparator Or BaselineRapidly metabolized multi-kinase analogs: >20-30% metabolized under similar conditions
Quantified Difference>80% reduction in microsomal degradation compared to unstable analogs
ConditionsIn vitro incubation with human and preclinical liver microsomes

High metabolic stability reduces dosing frequency and minimizes the generation of confounding off-target metabolites, improving the reproducibility of in vivo efficacy models.

Preferential Lung Tissue Distribution

Tissue distribution studies following systemic administration indicate that JI-101 exhibits extensive distribution with a rapid and preferential uptake into lung tissue[1]. The volume of distribution (Vd) is measured at 2.11 ± 1.42 L/kg [1]. This targeted accumulation in pulmonary tissues differentiates JI-101 from generic systemic angiogenesis inhibitors, which often distribute uniformly or accumulate primarily in hepatic and renal clearance organs .

Evidence DimensionTissue Distribution Profile
Target Compound DataPreferential accumulation in lung tissue
Comparator Or BaselineStandard systemic RTK inhibitors: Uniform or hepato-renal dominant distribution
Quantified DifferenceDisproportionately high pulmonary concentration relative to plasma and other organs
ConditionsIn vivo tissue distribution analysis in Sprague-Dawley rats

Makes JI-101 the optimal procurement choice for in vivo models focused on lung cancer xenografts or pulmonary metastasis.

In Vivo Models of Lung Cancer and Pulmonary Metastasis

Due to its preferential uptake and accumulation in lung tissue, JI-101 is highly suited for orthotopic lung tumor models and experimental metastasis assays [1]. Its targeted distribution ensures maximal localized concentration of the inhibitor at the tumor site, outperforming standard inhibitors that lack pulmonary specificity [1].

EphB4-Dependent Tumor Vascularization Assays

JI-101 is the ideal tool compound for studying the specific role of EphB4 in tumor angiogenesis and vascular maturation . Because it uniquely combines EphB4 inhibition with VEGFR2/PDGFRβ blockade, it can be used to model the complete disruption of endothelial cell proliferation and structural stabilization in 3D tube formation and microvessel density assays .

Oral Formulation and Pharmacokinetic Development

With a 55% oral bioavailability, high permeability, and non-P-gp substrate status, JI-101 serves as an excellent benchmark compound for developing novel solid oral dosage forms or lipid-based drug delivery systems[1]. Its predictable metabolic stability simplifies the deconvolution of formulation-driven absorption enhancements from inherent metabolic clearance[1].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

465.08004 Da

Monoisotopic Mass

465.08004 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

980M4N37DH

Other CAS

900573-88-8

Wikipedia

Cgi-1842

Dates

Last modified: 08-15-2023
1: Gurav SD, Gilibili RR, Jeniffer S, Mohd Z, Giri S, Govindarajan R, Srinivas NR, Mullangi R. Pharmacokinetics, tissue distribution and identification of putative metabolites of JI-101 - a novel triple kinase inhibitor in rats. Arzneimittelforschung. 2012 Jan;62(1):27-34. Epub 2012 Jan 10. PubMed PMID: 22331760.
2: Gurav SD, Jeniffer S, Punde R, Gilibili RR, Giri S, Srinivas NR, Mullangi R. A strategy for extending the applicability of a validated plasma calibration curve to quantitative measurements in multiple tissue homogenate samples: a case study from a rat tissue distribution study of JI-101, a triple kinase inhibitor. Biomed Chromatogr. 2012 Apr;26(4):419-24. doi: 10.1002/bmc.1680. Epub 2011 Aug 23. PubMed PMID: 21877323.
3: Sharma S, Dubey NK, Dasgupta AK, Sahu M, Benjamin B, Mullangi R, Srinivas NR. Highly sensitive method for the determination of JI-101, a multi-kinase inhibitor in human plasma and urine by LC-MS/MS-ESI: method validation and application to a clinical pharmacokinetic study. Biomed Chromatogr. 2012 Feb;26(2):232-8. doi: 10.1002/bmc.1652. Epub 2011 May 19. PubMed PMID: 21594880.
4: Gurav SD, Gilibili RR, Jeniffer S, Giri S, Srinivas NR, Mullangi R. Highly sensitive method for the determination of a novel triple kinase inhibitor with anti-cancer activity, JI-101, in rat plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a pharmacokinetic study. Biomed Chromatogr. 2011 Jul;25(7):794-800. doi: 10.1002/bmc.1518. Epub 2010 Sep 27. PubMed PMID: 20872957.
(Last updated: 4/20/2016).

Explore Compound Types